ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate
Description
Ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate is a synthetic chromene derivative featuring a complex architecture. Its core structure includes a 2H-chromen-2-ylidene scaffold substituted with an 8-methoxy group, a furan-2-ylmethyl carbamoyl moiety at position 3, and an ethyl benzoate ester at position 4 via an amino linker (Z-configuration).
Crystallographic analysis of such compounds often employs SHELX software (e.g., SHELXL for refinement), a standard tool for small-molecule and macromolecular structure determination . This methodology ensures precise elucidation of stereochemistry and intermolecular interactions critical for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
ethyl 4-[[3-(furan-2-ylmethylcarbamoyl)-8-methoxychromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-3-31-25(29)16-9-11-18(12-10-16)27-24-20(23(28)26-15-19-7-5-13-32-19)14-17-6-4-8-21(30-2)22(17)33-24/h4-14H,3,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHULMWXZAVJGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate, with CAS number 1327171-20-9, is a coumarin derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 432.4 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study demonstrated that certain coumarin compounds showed minimal inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria. Specifically, compounds derived from coumarins have been shown to possess antibacterial activity comparable to standard antibiotics like imipenem against Staphylococcus aureus and Escherichia coli .
The effectiveness of these compounds often varies based on their concentration and the specific bacterial strain tested. Notably, Gram-positive bacteria tend to be more susceptible than Gram-negative bacteria due to structural differences in their cell walls .
Antioxidant Activity
Coumarins are also recognized for their antioxidant properties. The DPPH radical scavenging assay is commonly employed to evaluate the antioxidant potential of these compounds. Some derivatives have shown high radical scavenging activity, indicating their potential use in preventing oxidative stress-related diseases .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Carbonic Anhydrases : Certain coumarin derivatives are known inhibitors of human carbonic anhydrases (hCAs), particularly hCA IX and XII, which are implicated in tumor progression. These compounds exhibit high selectivity and affinity for these isoforms, suggesting potential applications in cancer therapy .
- Radical Scavenging : The ability of these compounds to donate electrons allows them to neutralize free radicals, thereby reducing oxidative damage in cells .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of coumarin derivatives and assessed their activity against various cancer cell lines. The results indicated that some derivatives exhibited potent antiproliferative effects, particularly against breast cancer cells .
- Antimicrobial Testing : In another study, a range of synthesized coumarins was tested against a panel of pathogenic bacteria. The results highlighted several compounds with significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromene-Based Derivatives
Chromene derivatives with varied substituents exhibit distinct physicochemical and biological properties. For example:
- Compound 3 (from ): Features a 2-chlorobenzylidene group and a benzamide substituent.
- The furan carbamoyl group introduces a planar heterocycle, which may influence binding specificity compared to bulkier aryl substituents.
The target compound’s furan-carbamoyl moiety may confer better metabolic stability compared to Compound 3’s chlorinated groups, which are prone to dehalogenation .
Benzoate Ester Derivatives
Ethyl benzoate derivatives often serve as prodrugs or bioavailability enhancers. Key analogs include:
- I-6501 (): Contains a pentylthio linker and 3-methylisoxazolylamino group. The thioether linkage increases hydrophobicity (logP ~3.8) but may reduce metabolic stability due to sulfur oxidation .
The furan ring’s oxygen atom may engage in stronger hydrogen-bonding interactions compared to isoxazole’s nitrogen, altering target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
